![molecular formula C10H9NO4 B2499149 乙酸乙酯 3-氧代-2,3-二氢呋噻[2,3-b]吡啶-2-羧酸酯 CAS No. 1279893-97-8](/img/structure/B2499149.png)

乙酸乙酯 3-氧代-2,3-二氢呋噻[2,3-b]吡啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

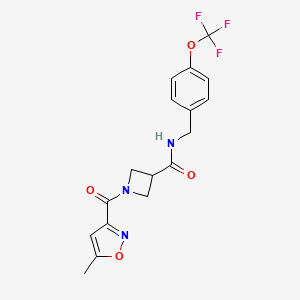

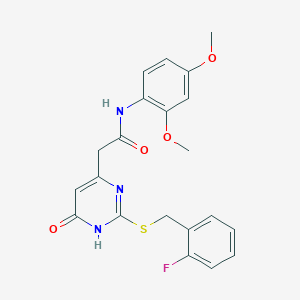

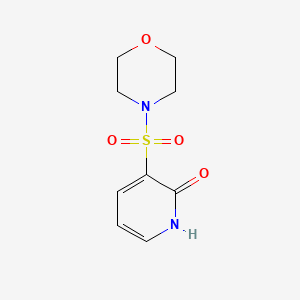

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1279893-97-8 . It has a molecular weight of 207.19 and its IUPAC name is ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate . The compound is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is 1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a solid at room temperature . The compound is stored at temperatures between 2-8°C in an inert atmosphere .科学研究应用

Chemical Properties and Storage

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a solid compound with a molecular weight of 207.19 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology .

Treatment of Cancer Cells and Microbes

The application of indole derivatives, which can be synthesized using Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate, for the treatment of cancer cells and microbes has attracted increasing attention in recent years .

Treatment of Various Disorders

Indole derivatives, synthesized using this compound, have shown promise in the treatment of various disorders in the human body .

Synthesis of Dihydrofuropyridine Derivatives

The structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine . This compound is used in the synthesis of dihydrofuropyridine derivatives .

Treatment of Alzheimer’s Disease

Compounds of the dihydrofuropyridine group, synthesized using Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate, have shown promise for the treatment of Alzheimer’s disease .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

2,3-Dihydrofuro[2,3-b]pyridine derivatives have attracted increasing attention due to various types of biological activity observed for these fused heterocyclic systems . For example, the structural moiety of 2,3-dihydrofuro[2,3-b]-pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine . Therefore, it is quite important to continue the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives .

作用机制

Chemical Properties

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has a molecular weight of 207.19 . The IUPAC name for this compound is ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate .

Pharmacokinetics

The compound has a high gastrointestinal absorption .

Solubility

The compound is very soluble, with a solubility of 2.08 mg/ml .

Safety Information

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

ethyl 3-oxofuro[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPFXPTLCPYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2=C(O1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)